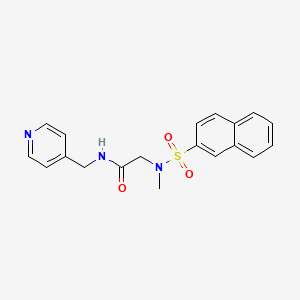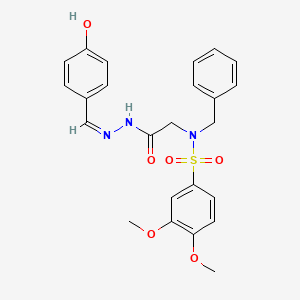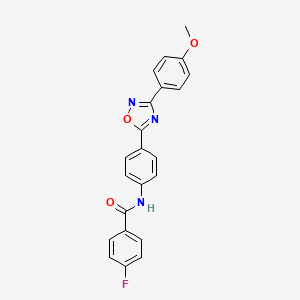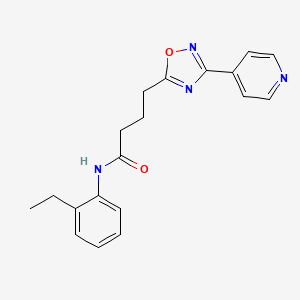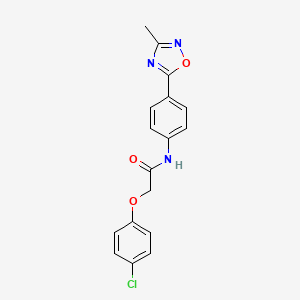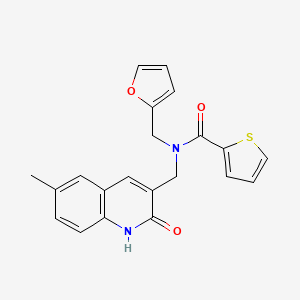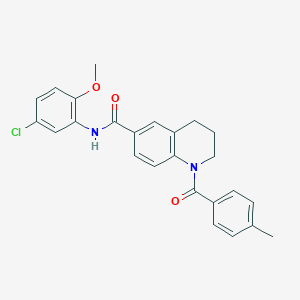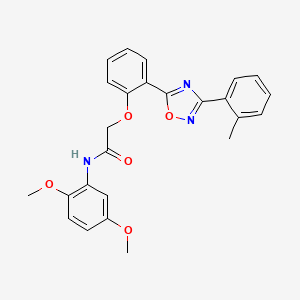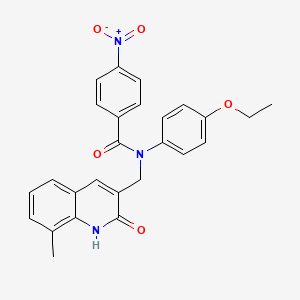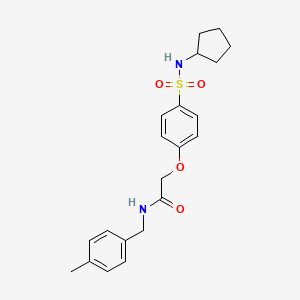
2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-(4-methylbenzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-(4-methylbenzyl)acetamide, also known as CSP-1103, is a chemical compound that has been studied for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-(4-methylbenzyl)acetamide has been studied for its potential therapeutic applications in various fields of research. It has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, 2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-(4-methylbenzyl)acetamide has been studied for its potential use as a treatment for neuropathic pain and epilepsy.
Mecanismo De Acción
The exact mechanism of action of 2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-(4-methylbenzyl)acetamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes and receptors involved in inflammatory processes and pain sensation.
Biochemical and Physiological Effects:
2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-(4-methylbenzyl)acetamide has been shown to have anti-inflammatory effects in animal models of rheumatoid arthritis and other inflammatory diseases. It has also been shown to reduce pain sensitivity in animal models of neuropathic pain and epilepsy. Additionally, 2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-(4-methylbenzyl)acetamide has been shown to have a low toxicity profile, making it a potentially safe treatment option.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-(4-methylbenzyl)acetamide is its potential therapeutic applications in various fields of research. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its use as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on 2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-(4-methylbenzyl)acetamide. One potential direction is to further investigate its mechanism of action in order to optimize its use as a therapeutic agent. Additionally, further studies could be conducted to determine its potential use as a treatment for other inflammatory diseases and pain conditions. Finally, research could be conducted to determine the long-term safety and efficacy of 2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-(4-methylbenzyl)acetamide in humans.
In conclusion, 2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-(4-methylbenzyl)acetamide has been studied for its potential therapeutic applications in various fields of research. Its anti-inflammatory and pain-reducing effects make it a potentially useful treatment option. However, further research is needed to fully understand its mechanism of action and optimize its use as a therapeutic agent.
Métodos De Síntesis
The synthesis of 2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-(4-methylbenzyl)acetamide involves the reaction of 4-(N-cyclopentylsulfamoyl)phenol with 4-methylbenzylamine, followed by acetylation with acetic anhydride. This process results in the formation of 2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-(4-methylbenzyl)acetamide as a white solid.
Propiedades
IUPAC Name |
2-[4-(cyclopentylsulfamoyl)phenoxy]-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-16-6-8-17(9-7-16)14-22-21(24)15-27-19-10-12-20(13-11-19)28(25,26)23-18-4-2-3-5-18/h6-13,18,23H,2-5,14-15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBDGYZYITZJOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)COC2=CC=C(C=C2)S(=O)(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(cyclopentylsulfamoyl)phenoxy]-N-(4-methylbenzyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

